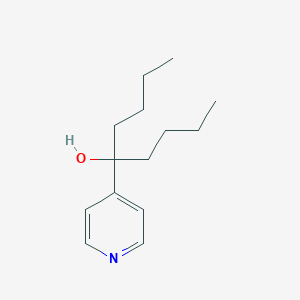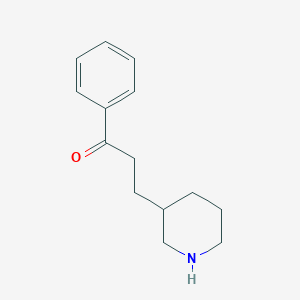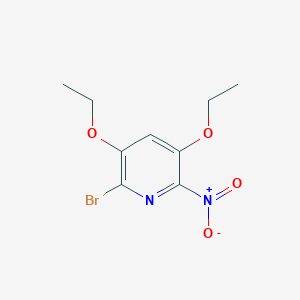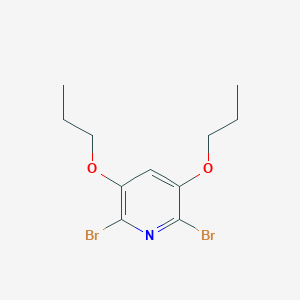![molecular formula C17H19NO4S B289901 3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one, commonly known as TMI, is a bicyclic ketone that has been widely used in scientific research. TMI is a synthetic compound that has been synthesized through a variety of methods.
作用机制
TMI inhibits the activity of enzymes and proteins by binding to the active site of the enzyme or protein. TMI forms a covalent bond with the active site, which prevents the enzyme or protein from functioning properly. TMI has been shown to be a reversible inhibitor, meaning that the covalent bond can be broken and the enzyme or protein can regain its function.
Biochemical and Physiological Effects:
TMI has been shown to have a variety of biochemical and physiological effects. TMI has been shown to decrease the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can lead to improved cognitive function. TMI has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in pH, which can have a variety of physiological effects.
实验室实验的优点和局限性
TMI has a number of advantages and limitations when used in lab experiments. One advantage is that TMI is a reversible inhibitor, which allows for the study of enzyme and protein function. TMI is also a highly specific inhibitor, meaning that it only binds to certain enzymes and proteins. One limitation of TMI is that it can be toxic to cells at high concentrations. Another limitation is that TMI can be difficult to synthesize, which can limit its availability.
未来方向
There are a number of future directions for the study of TMI. One direction is the study of TMI as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is the study of TMI as a tool for the study of enzyme and protein function. Finally, the synthesis of analogs of TMI could lead to the development of more potent and specific inhibitors.
合成方法
TMI has been synthesized through a variety of methods, including the reaction of cycloheptadiene with p-toluenesulfonyl chloride and imidazole, and the reaction of 2,3-dimethyl-1,3-butadiene with p-toluenesulfonyl chloride and imidazole. These methods have been optimized to produce high yields of TMI.
科学研究应用
TMI has been used in scientific research as a tool to study the mechanism of action of enzymes and proteins. TMI has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TMI has also been used to study the function of proteins, such as the voltage-gated potassium channel.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
[(E)-(4,7,7-trimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-10-5-7-12(8-6-10)23(20,21)22-18-13-9-11(2)16(19)15-14(13)17(15,3)4/h5-9,14-15H,1-4H3/b18-13+ |
InChI 键 |
IXDVQGKPDYCHGA-QGOAFFKASA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=C(C(=O)C3C2C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)








![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)